Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative with a molecular formula of C₉H₁₂BrN₂O₂ (exact mass: 275.01 g/mol). The compound features a pyrazole ring substituted with a bromomethyl group at position 4, methyl groups at positions 1 and 3, and an ethyl ester at position 4. Its bromomethyl group makes it a versatile intermediate in organic synthesis, particularly for alkylation reactions and cross-coupling chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-2,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBCGBVXCODKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives exhibit activity against various bacterial strains. For instance, a study demonstrated that similar pyrazole compounds possess effective antibacterial properties against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .
Agrochemical Applications
Pesticides and Herbicides
this compound is being explored for use in agricultural chemicals. Its structural properties suggest potential efficacy as a pesticide or herbicide. The bromomethyl group enhances its reactivity, allowing it to interact effectively with biological targets in pests and weeds .
Case Study: Herbicidal Activity
A comparative study on various pyrazole derivatives highlighted the herbicidal activity of compounds similar to this compound. These compounds were tested against common agricultural weeds and showed significant growth inhibition at low concentrations .
Material Science
Polymerization Initiator
Due to its reactive bromomethyl group, this compound can serve as a polymerization initiator in the synthesis of novel materials. The ability to initiate polymerization reactions makes it valuable in producing advanced materials with tailored properties for specific applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity can be exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives, emphasizing substituent positions, molecular properties, and applications:
Key Comparative Analysis:
Substituent Effects on Reactivity :
- The bromomethyl group at position 4 (target compound) enables alkylation reactions, whereas bromo at position 4 (e.g., C₈H₁₀Br₂N₂O₂ in ) favors elimination or substitution.
- Aromatic substituents (e.g., 4-bromophenyl in ) introduce steric hindrance and electronic effects, reducing reactivity but enhancing crystallinity for X-ray studies .
Hydrogen Bonding and Crystal Packing: The amino group in C₁₂H₁₂BrN₃O₂ facilitates intermolecular hydrogen bonds (N–H···O), contrasting with the target compound’s methyl groups, which promote hydrophobic interactions . Mercury software () can visualize packing differences, showing how substituents alter crystal voids and symmetry .
Synthetic Utility :
- Bromomethyl-substituted pyrazoles (target and ) are pivotal in synthesizing α-methylene lactones via Reformatsky-type reactions, as seen with ethyl α-(bromomethyl)acrylate in .
- Compounds with benzyl or allyl groups (e.g., ) are tailored for drug discovery due to their tunable lipophilicity .
Spectroscopic and Analytical Data :
- LC/MS data for related brominated pyrazoles (e.g., m/z 317 in ) provide benchmarks for characterizing the target compound’s fragmentation patterns.
Biological Activity
Ethyl 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C8H11BrN2O2
Molecular Weight: 235.09 g/mol
IUPAC Name: this compound
The compound features a pyrazole ring with a bromomethyl group at the 4-position and an ethyl ester at the 5-position, which contributes to its reactivity and biological properties.
The mechanism of action of this compound primarily involves its electrophilic bromomethyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various biological targets. The reactivity of this compound has been explored in the context of:
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent by inhibiting the growth of specific bacterial strains.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Anticancer Activity
In a study published in Medicinal Chemistry, pyrazole derivatives were evaluated for their anticancer effects. This compound was shown to inhibit cell proliferation in several cancer cell lines, with IC50 values below 50 µM in some cases. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent inhibition of bacterial growth, with a notable effect observed at concentrations as low as 32 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation focused on cancer therapy, this compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 45 µM) and promoted apoptotic cell death through ROS-mediated pathways. These findings suggest its potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate | Structure | Moderate antimicrobial activity; lower anticancer efficacy |
| Ethyl 4-(Bromomethyl)-2-methylpyrazole-5-carboxylate | Structure | Higher anticancer potency; similar antimicrobial profile |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | CCl₄ (non-polar) | Minimizes di-bromination |
| Temperature | 70°C | Balances reaction rate/selectivity |
| NBS Equivalents | 1.1 equiv. | Prevents over-bromination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
